rac-(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-carboxylic acid, cis
Description
rac-(2R,3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-carboxylic acid, cis (hereafter referred to as the target compound) is a racemic mixture of a tetrahydrofuran (oxolane) derivative. Key structural features include:
- A five-membered oxolane ring.
- A carboxylic acid group at position 2.
- A 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino group at position 3.
- Cis stereochemistry (2R,3S), placing the substituents on adjacent carbons in the same plane.
This compound is primarily used in peptide synthesis as a building block, leveraging the Fmoc group’s base-sensitive protection for orthogonal deprotection strategies .
Properties
CAS No. |
2138266-64-3 |
|---|---|
Molecular Formula |
C20H19NO5 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO5/c22-19(23)18-17(9-10-25-18)21-20(24)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,21,24)(H,22,23)/t17-,18+/m0/s1 |
InChI Key |
NUCSYZBFEPVWSU-ZWKOTPCHSA-N |
Isomeric SMILES |
C1CO[C@H]([C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
C1COC(C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size and Substituent Positioning
(a) Oxetane Analogs
- Example: 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (CAS: 1380327-56-9) . Key Differences:
- Oxetane (4-membered ring) vs. oxolane (5-membered).
- Substituents at position 3 of oxetane vs. positions 2 and 3 of oxolane.
- Impact :
- Molecular weight: 339.34 g/mol (C19H17NO5) for oxetane vs. ~379.41 g/mol (estimated for target compound) .
(b) Azetidine Analogs
- Example : 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid (CAS: 1592739-14-4) .
- Key Differences :
- Azetidine (4-membered nitrogen-containing ring) vs. oxolane.
- Acetic acid side chain vs. direct carboxylic acid substitution.
- Impact :
- Azetidine derivatives exhibit higher polarity due to the nitrogen atom, altering solubility and reactivity in peptide coupling.
Protecting Group Variations
(a) Boc-Protected Analogs
- Example: rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid (CAS: EN300-322215) . Key Differences:
- Boc (tert-butoxycarbonyl) vs. Fmoc protection.
- Impact :
- Boc is acid-labile (removed with TFA), while Fmoc is base-sensitive (removed with piperidine).
- Boc offers compatibility with acid-stable resins, whereas Fmoc is preferred for orthogonal SPPS strategies .
(b) Other Fmoc Derivatives
- Example: rac-(2R,5S)-5-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid (CAS: 1379844-17-3) . Key Differences:
- Fmoc-aminomethyl group at position 5 vs. Fmoc-amino at position 3. Impact:
- Positional isomerism affects peptide backbone geometry and steric interactions during coupling.
Stereochemical and Functional Group Variations
- Example: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (CAS: 211637-75-1) . Key Differences:
- Propanoic acid backbone with o-tolyl substitution vs. oxolane ring.
- Single stereocenter (S-configuration) vs. racemic mixture.
- Impact :
- The aromatic o-tolyl group enhances hydrophobicity, influencing solubility and membrane permeability.
Data Tables
Table 1: Structural and Physical Property Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ring Size | Protection Group | Key Substituents |
|---|---|---|---|---|---|---|
| Target Compound | Not explicitly provided | C22H21NO5 (est.) | ~379.41 | 5 (oxolane) | Fmoc | Cis-2-carboxylic acid, 3-amino |
| 3-((Fmoc)amino)oxetane-3-carboxylic acid | 1380327-56-9 | C19H17NO5 | 339.34 | 4 (oxetane) | Fmoc | 3-carboxylic acid, 3-amino |
| Boc-protected oxolane analog | EN300-322215 | C11H19NO5 (est.) | ~245.27 | 5 (oxolane) | Boc | Cis-2-carboxylic acid, 3-amino |
| rac-(2R,5S)-Fmoc-oxolane derivative | 1379844-17-3 | C22H21NO5 | 379.41 | 5 (oxolane) | Fmoc | 2-carboxylic acid, 5-aminomethyl |
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